molecular formula C11H20N2O4 B1525808 Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate CAS No. 1105662-89-2

Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No.: B1525808
CAS No.: 1105662-89-2
M. Wt: 244.29 g/mol
InChI Key: MLPHRGDYELJGKS-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a methoxy-oxoethyl side chain. It is commonly used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

The synthesis of tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Attachment of the Methoxy-Oxoethyl Side Chain: This step involves the addition of the methoxy-oxoethyl group to the azetidine ring, often through esterification or amidation reactions.

    Protection of the Carboxylate Group: The carboxylate group is protected using a tert-butyl group to prevent unwanted side reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-6-11(12,7-13)5-8(14)16-4/h5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPHRGDYELJGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methoxycarbonylmethylene-azetidine-1-carboxylic acid tert-butyl ester (1.97 g; 8.7 mmol) in EtOH (20 ml) and liquid NH3 (11 g) are heated in a steel cylinder at 800 C for 6 hours. Evaporation of the solvent delivers the title compound as yellow resin. 1H-NMR (400 MHz; DMSO-d6): 3.81 (d, 2H); 3.65 (s, 2H); 3.60 (d, 2H); 2.86 (s, 3H); 2.07 (bs, 2H); 1.43 (s, 9H). MS (m/z) ES+: 245 (100, MH+); 189 (90).
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
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Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
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Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
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Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

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